tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate
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Overview
Description
Tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[311]heptane]-1-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate generally involves the spirocyclization of suitable precursors under carefully controlled conditions. Key steps may include:
Formation of the bicyclo[3.1.1]heptane structure via Diels-Alder reactions.
Introduction of the azetidine ring through ring-closing reactions, often facilitated by base catalysts.
Oxidation steps to form the ketone moiety.
Esterification with tert-butyl alcohol to introduce the tert-butyl ester functionality.
Industrial Production Methods
Industrially, the compound may be synthesized through scalable methods that ensure high yield and purity. This could involve continuous flow chemistry techniques that allow precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: Reacting with oxidizing agents to form more oxidized derivatives.
Reduction: Use of reducing agents to modify the ketone group or other functional moieties.
Substitution: Nucleophilic substitution to replace certain groups with functional alternatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
Products formed can include a range of ketones, alcohols, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
The compound has diverse applications across multiple fields:
Chemistry: Used as a building block for more complex molecules due to its unique spiro structure.
Biology: Potential use in studying enzyme interactions or as a probe for biochemical pathways.
Medicine: Could serve as a lead compound for developing novel drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in materials science for developing polymers with special properties, or as a precursor for advanced materials.
Mechanism of Action
The compound's mechanism of action can involve interactions with molecular targets such as enzymes or receptors. Its spiro structure might allow for specific binding modes, influencing biological activity. Pathways could include:
Inhibition or activation of enzyme activity.
Modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2'-indene]: Another spiro compound but with different rings and functionalities.
Spiro[pyrazoline-3,3'-oxindole]: Similar spiro framework but different functional groups.
Uniqueness
What sets tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate apart is its specific combination of rings and substituents, offering a unique set of chemical properties and reactivity patterns.
There you have it—a deep dive into a fascinating compound!
Properties
IUPAC Name |
tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)9-16(17)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3/t10-,11+,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBVCDGQQIADJ-LYOVBCGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CC(=O)N3C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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